Dichromate Standard

Overview

Description

The dichromate standard refers to analytical and synthetic protocols that utilize hexavalent chromium compounds, primarily potassium dichromate (K₂Cr₂O₇) and sodium dichromate (Na₂Cr₂O₇), as oxidizing agents. These compounds are widely employed in chemical oxygen demand (COD) determination, organic synthesis, enzyme inhibition studies, and environmental monitoring. For example, the HJ 828-2017 standard specifies the dichromate method for COD analysis in water, emphasizing its accuracy and applicability to diverse water matrices, including industrial wastewater . Revisions to this standard, such as reduced sample volume and mercury sulfate usage, highlight efforts to minimize environmental impact while retaining analytical rigor .

Dichromate’s oxidizing power stems from its ability to accept electrons in acidic conditions, converting Cr(VI) to Cr(III). This property underpins its utility in titrimetric analyses (e.g., soil organic carbon quantification) and synthetic chemistry (e.g., oxidation of alcohols to carbonyl compounds) .

Biological Activity

Dichromate standards, particularly potassium dichromate (K₂Cr₂O₇), are widely used in analytical chemistry and toxicology. However, their biological activity raises significant concerns due to their cytotoxic and genotoxic properties. This article reviews the biological effects of dichromate compounds, focusing on potassium dichromate, supported by relevant data tables, case studies, and research findings.

Overview of Potassium Dichromate

Potassium dichromate is a strong oxidizing agent commonly used in various industrial applications, including leather tanning and electroplating. It is classified as a hazardous substance due to its potential toxicity and carcinogenicity, particularly in its hexavalent chromium form (Cr(VI)). The biological activity of potassium dichromate primarily stems from its ability to induce oxidative stress, leading to cellular damage.

Cytotoxicity and Genotoxicity

Research indicates that potassium dichromate exhibits significant cytotoxic effects on various cell lines, including HepG2 liver cells. A study reported the following findings regarding cytotoxicity:

- LD50 Values : The lethal dose (LD50) for HepG2 cells was determined to be 8.83 ± 0.89 μg/ml at 24 hours and 6.76 ± 0.99 μg/ml at 48 hours, indicating a time-dependent response to exposure .

- Lipid Peroxidation : Exposure to potassium dichromate resulted in a significant increase in malondialdehyde (MDA) levels, an indicator of lipid peroxidation, with values ranging from 15.9 to 69.9 μM compared to a control level of 13 μM .

- DNA Damage : The alkaline comet assay revealed a strong dose-response relationship for DNA damage in HepG2 cells exposed to potassium dichromate, with mean comet tail lengths increasing significantly from 3.07 μm (control) to values up to 24.84 μm at higher doses .

Table 1: Cytotoxic Effects of Potassium Dichromate on HepG2 Cells

| Exposure Time (hrs) | LD50 (μg/ml) | MDA Concentration (μM) | Mean Comet Tail Length (μm) |

|---|---|---|---|

| 24 | 8.83 ± 0.89 | 15.9 - 69.9 | 3.07 - 24.84 |

| 48 | 6.76 ± 0.99 | Control: 13 | Control: 3.07 |

The cytotoxic effects of potassium dichromate are primarily mediated through the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cellular damage:

- ROS Generation : The DCFH-DA method demonstrated that potassium dichromate exposure significantly increased ROS levels in HepG2 cells in a dose-dependent manner .

- Oxidative Stress : The formation of hydroxyl radicals through Fenton reactions catalyzed by chromium contributes to lipid peroxidation and DNA damage .

Case Studies

- Dermal Exposure in Animal Models : A study involving guinea pigs showed that repeated dermal applications of chromium compounds led to severe skin reactions, including erythema and necrosis . Similar results were observed in rabbits where skin inflammation occurred following application of chromium (VI) compounds.

- Inhalation Studies : Chronic exposure studies indicated that intratracheal instillation of sodium dichromate caused lung inflammation and fibrosis in animal models .

- Genetic Toxicology : In vitro assays using Salmonella strains revealed that sodium dichromate induced mutagenic effects, highlighting its potential as a carcinogen due to its genotoxic properties .

Scientific Research Applications

Analytical Chemistry

Spectrophotometry Calibration

Potassium dichromate is extensively employed as a standard for calibrating spectrophotometers. Solutions of potassium dichromate in sulfuric acid (0.01N) are used to ensure the accuracy of absorbance measurements across a range of wavelengths. These solutions serve as quality control checks and system suitability tests for newly installed or repaired instruments . The absorbance characteristics of potassium dichromate allow it to function effectively as a reference standard due to its well-defined absorption peaks in the ultraviolet range, particularly between 235 nm and 350 nm .

Case Study: Ultraviolet Absorbance Standards

A comprehensive study conducted by the National Bureau of Standards (NBS) has established the absorptivity of potassium dichromate solutions at various wavelengths. This research has led to the development of reliable transfer standards that can be certified for use in high-accuracy spectrophotometric measurements, providing a crucial tool for laboratories requiring precise absorbance data .

Environmental Monitoring

Preservation of Biological Samples

Potassium dichromate has been investigated for its effectiveness in preserving biological samples, particularly blood, for the analysis of organic pollutants such as dioxins and polychlorinated biphenyls (PCBs). A study revealed that potassium dichromate could preserve whole blood at room temperature for up to 34 days without significant degradation of chemical contaminants . However, longer preservation periods (3 to 6 months) resulted in lipid degradation, indicating a limited window for its efficacy in sample preservation .

Application in Water Quality Testing

Dichromate solutions are also utilized in water quality testing to determine the presence of chromium and other contaminants. The redox reaction involving potassium dichromate can be used to assess the levels of organic matter in water samples through methods such as the Chemical Oxygen Demand (COD) test. The transition from orange to green indicates the reduction of hexavalent chromium to trivalent chromium, which is a visual marker for assessing water quality .

Industrial Applications

Photoresist in Printing Technology

Historically, potassium dichromate was employed as a photoresist in industrial applications, notably in the creation of metal printing plates. The compound's ability to undergo photochemical reactions made it valuable for developing intricate designs on metal surfaces .

Wood Treatment

In woodworking, potassium dichromate is used as a stain to enhance the natural color of wood by darkening tannins. This application is particularly effective with hardwoods like mahogany, providing deep, rich browns that are difficult to achieve with modern dyes .

Safety and Toxicology Considerations

While potassium dichromate has numerous applications, it is essential to consider its toxicological effects. Studies have shown that exposure to sodium dichromate can lead to serious health risks, including carcinogenic effects when ingested or inhaled over extended periods . Therefore, proper handling and safety protocols must be adhered to when using these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds and Methods

Dichromate vs. Permanganate in COD Analysis

While dichromate is the primary oxidant in COD assays, permanganate (KMnO₄) is occasionally used in alternative protocols. Key differences include:

| Parameter | Dichromate Method | Permanganate Method |

|---|---|---|

| Oxidation Strength | Stronger (oxidizes aromatics, amines) | Weaker (limited to aliphatic compounds) |

| Nitrification | Excludes ammonia oxidation | May partially oxidize ammonia |

| Accuracy | Higher correlation with lab results | Lower accuracy for complex matrices |

| Environmental Impact | Generates Cr(III) waste | Less toxic waste (Mn²⁺) |

Dichromate’s superiority in oxidizing diverse organic pollutants makes it the gold standard for COD, whereas permanganate is reserved for specific cases requiring milder conditions .

Dichromate vs. UV Absorption for COD Monitoring

Non-dichromate methods like UV absorption offer advantages in cost and speed but sacrifice accuracy:

| Parameter | Dichromate Method | UV Absorption |

|---|---|---|

| Measurement Frequency | 1/hour | 1/minute |

| Correlation with Lab | R² > 0.95 | R² = 0.80–0.90 |

| Operating Cost | High (reagents, waste disposal) | Low (minimal consumables) |

| Applications | Regulatory compliance, precise COD | Rapid screening, process control |

UV absorption is suitable for real-time monitoring but requires calibration against dichromate-based COD values for validation .

Dichromate vs. Other Chromium Compounds

Hexavalent chromium (Cr(VI)) compounds like dichromate differ markedly from trivalent (Cr(III)) species in toxicity and reactivity:

- Toxicity: Cr(VI) (e.g., K₂Cr₂O₇, Na₂Cr₂O₇) is genotoxic and disrupts cellular metabolism, while Cr(III) is non-toxic at comparable concentrations .

- Oxidative Capacity : Cr(VI) acts as a strong oxidizer in acidic media, whereas Cr(III) is redox-inert in most conditions .

- Environmental Persistence : Cr(VI) is mobile in water, posing ecological risks, whereas Cr(III) precipitates as hydroxides .

Dichromate vs. Colistimethate Sodium in Enzyme Inhibition

In glycolate oxidase (GO) inhibition studies, dichromate salts outperform colistimethate sodium in potency but exhibit substrate-dependent efficacy:

| Parameter | Dichromate Compounds | Colistimethate Sodium |

|---|---|---|

| IC₅₀ | ~0.1 μM | 2.3 μM |

| Substrate Dependence | Effective at [glycolate] >30 μM | Effective across all concentrations |

| Mechanism | Competitive inhibition | Non-competitive inhibition |

Dichromate vs. Electrochemical Methods in Soil Analysis

Traditional dichromate oxidation for soil organic carbon (SOC) is being supplanted by electrochemical techniques:

| Method | Dichromate Oxidation | Electrochemical Analysis |

|---|---|---|

| Time per Sample | 2–4 hours | <30 minutes |

| Accuracy | High (correlates with NIR) | Moderate (requires calibration) |

| Environmental Impact | Generates Cr waste | Minimal waste |

Electrochemical methods offer rapid SOC estimation but rely on dichromate-based datasets for validation .

Tables

Table 1. Comparison of Dichromate and Permanganate in COD Analysis

Table 2. Enzyme Inhibition Profiles of Dichromate and Colistimethate Sodium

Table 3. Synthetic Efficiency of Dichromate vs. PDC

Preparation Methods

Industrial Synthesis of Potassium Dichromate

Chromite Ore Roasting

The industrial production of potassium dichromate begins with chromite ore (FeCr₂O₄), which is roasted with alkali carbonates under oxidative conditions. The reaction proceeds as follows:

2\text{O}4 + 8\text{Na}2\text{CO}3 + 7\text{O}2 \rightarrow 8\text{Na}2\text{CrO}4 + 2\text{Fe}2\text{O}3 + 8\text{CO}2 \quad \text{}

Sodium chromate (Na₂CrO₄) is extracted and acidified with sulfuric acid to yield sodium dichromate (Na₂Cr₂O₇·2H₂O):

2\text{CrO}4 + 2\text{H}^+ \rightarrow \text{Na}2\text{Cr}2\text{O}7 + 2\text{Na}^+ + \text{H}2\text{O} \quad \text{}

Subsequent metathesis with potassium chloride produces potassium dichromate:

2\text{Cr}2\text{O}7 + 2\text{KCl} \rightarrow \text{K}2\text{Cr}2\text{O}7 + 2\text{NaCl} \quad \text{}

The resultant orange crystals are recrystallized to achieve >99% purity, suitable for analytical standards.

Alternative Alkaline Fusion

Potassium hydroxide may replace sodium carbonate in smaller-scale operations, directly yielding potassium chromate (K₂CrO₄) upon fusion with chromite ore. Acidification then converts chromate to dichromate:

2\text{CrO}4 + \text{H}2\text{SO}4 \rightarrow \text{K}2\text{Cr}2\text{O}7 + \text{K}2\text{SO}4 + \text{H}2\text{O} \quad \text{}

This method avoids sodium contamination, simplifying purification.

Laboratory-Scale Preparation of Dichromate Standards

Primary Standard Synthesis

High-purity K₂Cr₂O₇ is prepared by dissolving reagent-grade potassium dichromate in distilled water, followed by recrystallization. Key steps include:

-

Drying : Heat 6 g of K₂Cr₂O₇ at 120°C for 4 hours to remove residual moisture .

-

Dissolution : Dissolve 4.9 g of dried dichromate in 100 mL of water, then dilute to 1 L .

-

Filtration : Remove insoluble impurities via vacuum filtration through a sintered-glass crucible .

Recrystallization and Purity Control

Recrystallization from hot water yields crystals with minimal chloride (<0.001%) and sulfate (<0.005%) impurities . Post-crystallization, the product is tested for:

Standardization of Dichromate Solutions

Titrimetric Calibration

Dichromate standards are standardized against sodium thiosulfate (Na₂S₂O₃) using iodometric back-titration:

-

Acidification : Mix 40 mL of K₂Cr₂O₇ with 5 mL HCl to liberate Cr³⁺ and I₂:

2\text{O}7^{2-} + 14\text{H}^+ + 6\text{I}^- \rightarrow 2\text{Cr}^{3+} + 3\text{I}2 + 7\text{H}2\text{O} \quad \text{}

-

Titration : Titrate liberated iodine with 0.1 N Na₂S₂O₃ until the solution transitions from blue (starch indicator) to colorless .

The normality () of dichromate is calculated as:

where = volume of Na₂S₂O₃, = its normality, and = volume of K₂Cr₂O₇ used.

Rapid Calibration via Ferrous Ion Titration

A patent-pending method bypasses intermediate calculations by comparing dichromate solutions to a primary standard :

-

Prepare a reference K₂Cr₂O₇ solution () of known concentration.

-

Titrate identical aliquots of ferrous ammonium sulfate with both reference () and test () solutions.

-

Calculate test concentration () as:

2 = \frac{C1 \times V1}{V2} \quad \text{}

Quality Assurance and Stability

Impurity Profiling

Analytical-grade K₂Cr₂O₇ must conform to:

| Impurity | Maximum Allowable (ppm) | Test Method |

|---|---|---|

| Chloride | 10 | AgNO₃ turbidimetry |

| Sulfate | 50 | BaCl₂ precipitation |

| Heavy Metals | 5 | Sulfide precipitation |

Comparative Analysis of Preparation Methods

Recent advances focus on reducing calibration time and improving accuracy. For example, synchronous titration of reference and test solutions minimizes error propagation from intermediate steps . Additionally, microwave-assisted drying (150°C, 30 min) achieves moisture levels equivalent to conventional 4-hour oven drying .

Properties

CAS No. |

13907-47-6 |

|---|---|

Molecular Formula |

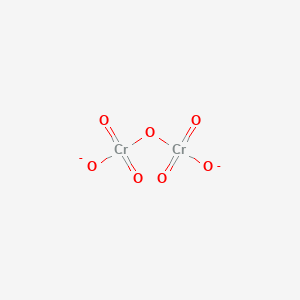

Cr2O7-2 |

Molecular Weight |

215.99 g/mol |

IUPAC Name |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.7O/q;;;;;;;2*-1 |

InChI Key |

SOCTUWSJJQCPFX-UHFFFAOYSA-N |

SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Key on ui other cas no. |

13907-47-6 |

Synonyms |

BICHROMATE |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.